molecular formula C17H20N2O2 B5505112 2-(2,4-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide

2-(2,4-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide

Cat. No. B5505112
M. Wt: 284.35 g/mol
InChI Key: PZVIGQITLXNRPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide often involves complex reactions aiming to enhance certain chemical and physical properties. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural features with the target compound, involves low-temperature aryl bromide-to-alcohol conversions as a significant step, demonstrating the intricate methods used to create these compounds (Wijtmans et al., 2004).

Molecular Structure Analysis

Advanced techniques such as X-ray diffraction have been used to elucidate the crystal structures of related compounds. For example, a study on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide provided detailed insights into its effective herbicidal activity, highlighting the importance of structural analysis in understanding function (Liu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-(2,4-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide are intricate and yield insights into their reactivity and stability. Research on the reactivity of pyridinols towards peroxyl radicals, for instance, shows how structural modifications can lead to significant changes in antioxidant properties, underlining the critical role of chemical reactions in determining the compounds' applications (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, including stability and solubility, are crucial for their practical applications. Studies on similar compounds have shown that factors such as crystalline structure and hydrogen bonding play significant roles in determining these physical properties, which in turn affect their biological activities and potential applications (Wang & He, 2011).

Chemical Properties Analysis

The chemical properties, including the compounds' reactivity, bonding characteristics, and interaction with other molecules, are essential for understanding their overall behavior and potential uses. For instance, the study of bivalent transition metal complexes of related compounds has shed light on their structural, spectral, and biological properties, demonstrating the diversity of applications these chemical properties can enable (Zaky et al., 2016).

Scientific Research Applications

Pharmacological Applications

Research on compounds like propofol and tamoxifen provides insights into the pharmacological properties, including mechanisms of action, therapeutic uses, and potential as a drug candidate in various treatments. Propofol, for example, is widely used in anesthesia for its rapid onset and recovery properties, and its safety profile is continuously reviewed to mitigate rare but severe complications such as propofol infusion syndrome (Fodale & Monaca, 2008). Tamoxifen, a pioneering drug in breast cancer treatment, showcases the evolution of drug development and the continuous effort to enhance efficacy and reduce side effects (Shagufta & Ahmad, 2018).

Toxicology and Environmental Impact

The toxicological profile and environmental impact of chemicals are crucial areas of research. Studies on compounds like dimethylarsinic acid and 2,4-dichlorophenoxyacetic acid (2,4-D) have focused on their toxic effects on human health and ecosystems, highlighting the importance of understanding chemical toxicity for safety and regulatory purposes. For instance, the potential carcinogenicity of dimethylarsinic acid has been explored, emphasizing the need for comprehensive risk assessments (Kenyon & Hughes, 2001).

Analytical and Detection Methods

The development of analytical methods and sensors for detecting chemical compounds in various matrices is another significant area of research. This includes the improvement of electrochemical sensors for detecting substances like paraquat in food samples, showcasing advancements in food safety and environmental monitoring (Laghrib et al., 2020).

Chemical Synthesis and Mechanistic Studies

Investigations into the chemical synthesis and mechanistic understanding of reactions involving similar compounds provide foundational knowledge for developing new materials and drugs. Research into the bromination of unsymmetrical dimethylated pyridines, for example, offers insights into regioselectivity and reaction mechanisms critical for synthetic chemistry (Thapa et al., 2014).

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-7-16(13(2)9-12)21-14(3)17(20)19-11-15-5-4-8-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVIGQITLXNRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

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